molecular formula C23H21FN2O2 B15108953 N,N'-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide)

N,N'-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide)

Cat. No.: B15108953
M. Wt: 376.4 g/mol
InChI Key: PGMZAXGLQYBRES-UHFFFAOYSA-N
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Description

N,N'-[(2-Fluorophenyl)methanediyl]bis(2-methylbenzamide) is a bisbenzamide derivative featuring a central 2-fluorophenyl methanediyl group bridging two 2-methylbenzamide moieties. This structure confers unique electronic and steric properties due to the fluorine atom's electronegativity and the methyl groups' bulk.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide

InChI

InChI=1S/C23H21FN2O2/c1-15-9-3-5-11-17(15)22(27)25-21(19-13-7-8-14-20(19)24)26-23(28)18-12-6-4-10-16(18)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28)

InChI Key

PGMZAXGLQYBRES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) typically involves the reaction of 2-fluorobenzaldehyde with 2-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) involves its interaction with specific molecular targets. The fluorinated phenyl group and the benzamide moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sodium Channel Modulators

Compound : N,N’-(1,3-Phenylene)bis(2-methylbenzamide) (NaV1.1-Compound 3a)

  • Structural Differences : Replaces the 2-fluorophenyl methanediyl group with a 1,3-phenylene bridge.
  • Functional Insights : Acts as a pharmacological chaperone for NaV1.1 sodium channels, restoring current densities in mutant channels (e.g., NaV1.1G177A, NaV1.1S259R) by 30–50% at -10 mV .
  • Fluorine in the target compound could improve metabolic stability or target affinity due to its electron-withdrawing effects .

HDAC Inhibitors

Compound: N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA)

  • Structural Differences: Features a single benzamide with a 2-amino-4-fluorophenyl group and chloroethyl substituents.
  • Functional Insights : Exhibits HDAC3 inhibition (IC50: 95.48 nM) and antiproliferative activity against HepG2 cells (IC50: 1.30 μM) .
  • Fluorine’s position (2- vs. 4-) could influence hydrogen bonding or hydrophobic interactions with enzyme pockets .

Pesticidal Analogs

Compound : 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil)

  • Structural Differences : Single benzamide with a 3-isopropoxyphenyl group.
  • Functional Insights : Used as a pesticide, leveraging benzamide’s stability and substituent-driven target specificity .
  • Comparison : The bisbenzamide structure of the target compound may offer dual-site binding, while the 2-fluorophenyl group could enhance lipid solubility, improving membrane penetration .

Physicochemical and Crystallographic Analogs

Compound : N,N'-bis(2-Fluorophenyl)propanediamide

  • Structural Differences : Propanediamide linker instead of methanediyl and acetamide termini.
  • The absence of methyl groups may reduce steric hindrance .
  • Comparison : The rigid methanediyl bridge in the target compound could favor planar conformations, enhancing π-π stacking in crystal structures or target binding .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity/Application Key Data
Target Compound Bisbenzamide 2-Fluorophenyl methanediyl Hypothesized sodium channel modulation N/A (extrapolated from analogs)
NaV1.1-Compound 3a Bisbenzamide 1,3-Phenylene bridge NaV1.1 chaperone 30–50% current density recovery
FNA Single benzamide 2-Amino-4-fluorophenyl HDAC3 inhibition IC50: 95.48 nM (HDAC3)
Mepronil Single benzamide 3-Isopropoxyphenyl Pesticide N/A (general use)
N,N'-bis(2-Fluorophenyl)propanediamide Propanediamide 2-Fluorophenyl Structural analog Flexible linker

Table 2: Substituent Effects on Activity

Substituent Position (Phenyl) Compound Example Impact on Activity
2-Fluoro Target Compound Potential enhanced metabolic stability and target affinity due to electronegativity
4-Fluoro FNA Improved enzyme binding via hydrogen bonding or hydrophobic interactions
Non-fluorinated NaV1.1-Compound 3a Reduced steric hindrance, enabling flexible binding to sodium channels

Key Research Findings and Implications

Fluorine’s Role: The 2-fluorophenyl group in the target compound may enhance binding specificity and metabolic stability compared to non-fluorinated analogs like NaV1.1-Compound 3a .

Scaffold Flexibility : Bisbenzamide derivatives with rigid linkers (e.g., methanediyl) may favor target engagement over flexible analogs (e.g., propanediamide) .

Dual Binding Sites : The bisbenzamide structure could enable simultaneous interactions with multiple enzyme domains or ion channel subunits, a feature absent in single benzamide pesticides or HDAC inhibitors .

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